

Samarium Phosphide: A Comparative Analysis with Other Magnetic Semiconductors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Samarium phosphide*

Cat. No.: *B082878*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the magnetic semiconductor **samarium phosphide** (SmP) with two other notable magnetic semiconductors: europium oxide (EuO) and chromium telluride (CrTe). The objective is to offer a clear, data-driven comparison of their fundamental properties to aid in materials selection and research. While SmP is known as a semiconductor, detailed experimental data on its magnetic properties are not as readily available as for EuO and CrTe. This guide presents the existing data and highlights areas where further research is needed.

Comparative Data of Magnetic Semiconductors

The following table summarizes the key physical, electrical, and magnetic properties of **Samarium Phosphide** (SmP), Europium Oxide (EuO), and Chromium Telluride (CrTe).

Property	Samarium Phosphide (SmP)	Europium Oxide (EuO)	Chromium Telluride (CrTe)
Crystal Structure	Rock Salt	Rock Salt	Nickel Arsenide
Lattice Constant (Å)	$a = 5.760$	$a = 5.144$	$a = 3.99, c = 6.23$
Band Gap (eV)	1.10	~1.12[1]	Metallic
Conductivity Type	n-type Semiconductor[2]	Semiconductor	Metal
Magnetic Ordering	Antiferromagnetic (Expected)	Ferromagnetic[1]	Ferromagnetic[3]
Curie/Néel Temp. (K)	Data not readily available	~69	~340[3]
Magnetic Moment/Atom	Data not readily available	$7 \mu\text{B}/\text{Eu}^{2+}$ [4]	$\sim 3.32 \mu\text{B}/\text{Cr}$ (theoretical)[5]
Electrical Resistivity	Data not readily available	High	Low

Note: The magnetic properties of bulk SmP are not well-documented in publicly available experimental literature. The expectation of antiferromagnetism is based on the behavior of elemental samarium and some other rare-earth phosphides.

In-Depth Material Analysis

Samarium Phosphide (SmP)

Samarium phosphide is a binary semiconductor with a rock salt crystal structure. It possesses a band gap of 1.10 eV, which is comparable to that of silicon, and exhibits n-type electrical conductivity[2]. While its semiconducting properties are established, its magnetic behavior at low temperatures is not well-characterized experimentally. Elemental samarium exhibits antiferromagnetic ordering at low temperatures[2]. It is plausible that SmP also exhibits some form of magnetic ordering, likely antiferromagnetic, but further experimental verification is required to determine its transition temperature and magnetic moment.

Europium Oxide (EuO)

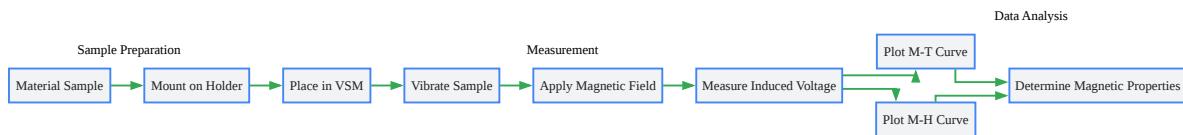
Europium oxide is a well-studied ferromagnetic semiconductor. It has a Curie temperature of approximately 69 K, below which it exhibits spontaneous magnetization[1][4]. The magnetic moment arises from the seven unpaired 4f electrons of the Eu²⁺ ion, leading to a large magnetic moment of 7 μB per ion[4]. EuO has a band gap of about 1.12 eV, making it one of the few materials that is both a semiconductor and a ferromagnet[1]. Its properties make it a model system for studying the interplay between magnetism and electronics.

Chromium Telluride (CrTe)

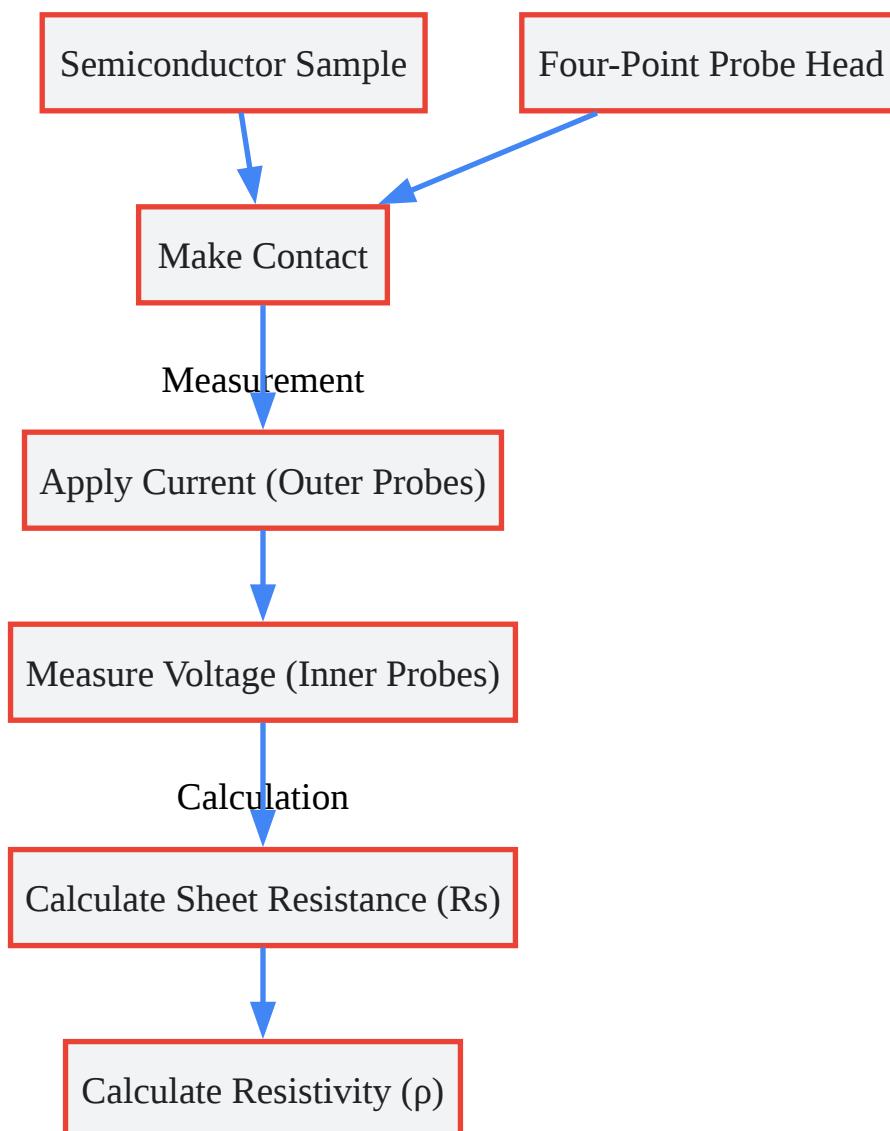
Chromium telluride is a ferromagnetic material that exhibits metallic conductivity[3]. Unlike SmP and EuO, it does not have a semiconductor band gap. It is known for its relatively high Curie temperature of around 340 K, making it ferromagnetic well above room temperature[3]. The magnetic moment in CrTe arises from the chromium atoms. The properties of chromium tellurides can vary significantly with stoichiometry (e.g., CrTe, Cr₂Te₃, Cr₃Te₄)[2].

Experimental Protocols

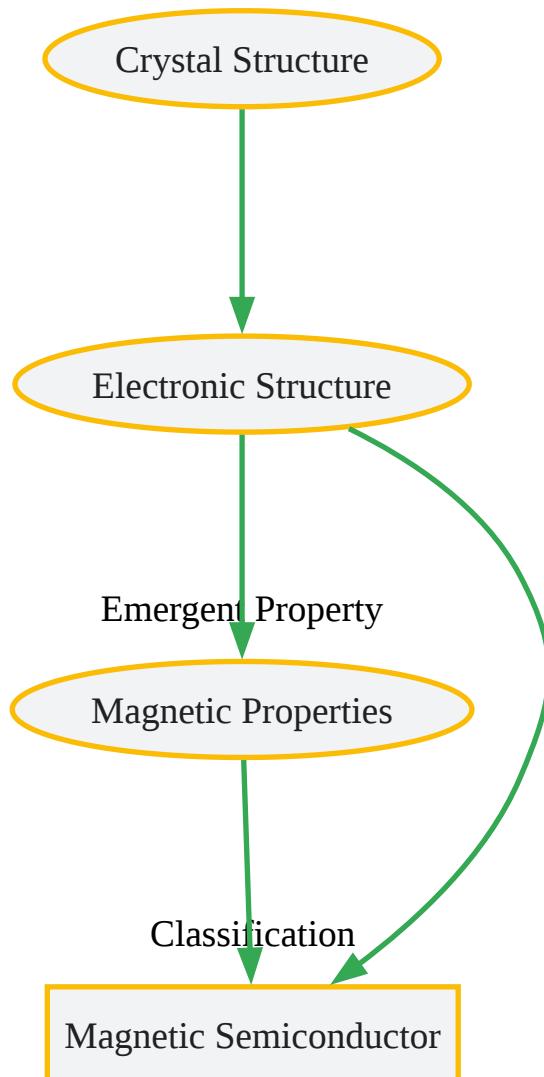
Vibrating Sample Magnetometry (VSM)


VSM is a technique used to measure the magnetic properties of a material as a function of magnetic field and temperature.

Objective: To determine the magnetization, coercivity, and Curie/Néel temperature of a material.


Methodology:

- **Sample Preparation:** A small, regularly shaped sample of the material is mounted on a sample holder at the end of a long, non-magnetic rod.
- **System Setup:** The sample holder is placed within a uniform magnetic field generated by an electromagnet. A set of pickup coils is positioned near the sample.
- **Measurement:**


- The sample is made to vibrate vertically (or horizontally) at a constant frequency and amplitude.
- According to Faraday's law of induction, the changing magnetic flux from the vibrating magnetic sample induces a voltage in the pickup coils.
- This induced voltage is proportional to the magnetic moment of the sample.
- The external magnetic field is swept through a range of values (e.g., -2 T to +2 T) at a fixed temperature to obtain a hysteresis loop (M-H curve).
- To determine the Curie or Néel temperature, the magnetization is measured as a function of temperature at a constant, low applied magnetic field. The transition temperature is identified as the point where the magnetization sharply decreases or disappears.

Setup

Fundamental Properties

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. Samarium - Wikipedia [en.wikipedia.org]
- 3. journals.aps.org [journals.aps.org]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [Samarium Phosphide: A Comparative Analysis with Other Magnetic Semiconductors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082878#samarium-phosphide-a-comparative-analysis-with-other-magnetic-semiconductors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com